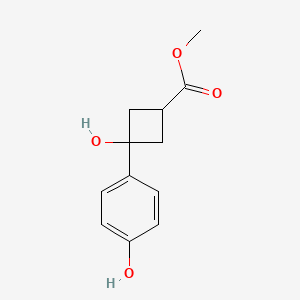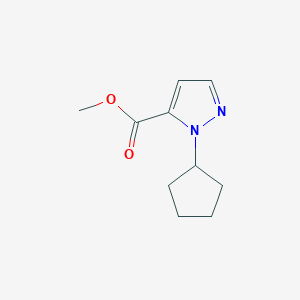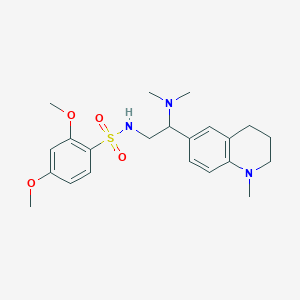
Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate, also known as MHPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. MHPC is a synthetic compound that has been synthesized using several methods, including the Diels-Alder reaction and the Grignard reaction.
Scientific Research Applications
Organic Synthesis and Structural Analysis
- Oxime Derivatives and Cyclobutane Rings : Research on oxime derivatives containing cyclobutane rings has demonstrated the importance of cyclobutane structures in developing molecules with potential applications in medicinal chemistry and material science. The study highlights the crystallization and molecular interactions of such compounds, indicating their utility in designing novel compounds with specific physicochemical properties (Dinçer, Özdemir, Yilmaz, & Cukurovalı, 2005).
Photochemistry and Photodimerization
- Photodimerization of Benzothiophen Carboxylic Acids : Another area of application involves the photodimerization of benzo[b]thiophen-3-carboxylic acid, where related methyl esters undergo dimerization under UV light, forming cyclobutane derivatives. This process has implications for developing photoresponsive materials and studying photoreactions in organic compounds (Davies, Ennis, Mahavera, & Porter, 1977).
Polymer Science and Materials Chemistry
- Anionic Polymerization of Cyclobutene Derivatives : The anionic polymerization of methyl cyclobutene-1-carboxylate demonstrates the potential for synthesizing polymers with cyclobutane in the backbone, offering unique thermal and mechanical properties suitable for advanced material applications (Kitayama, Kawauchi, Nakamura, Sufi, & Padías, 2004).
Medicinal Chemistry and Drug Design
- Synthesis of Antiviral Compounds : Studies on the synthesis of carbocyclic oxetanocin analogues involving cyclobutane rings highlight the role of these structures in developing potent antiviral agents. This research underscores the significance of cyclobutane derivatives in medicinal chemistry for creating therapeutic agents (Maruyama, Hanai, & Sato, 1992).
properties
IUPAC Name |
methyl 3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,13,15H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMONCMJMYCVWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[(4-Bromophenyl)sulfanyl]methyl}-2-methyl-1,3-thiazole](/img/structure/B2442374.png)
![6-Fluoro-3-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B2442375.png)

![3-[(4-Bromophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2442378.png)
![1-{3-[(5-bromo-1-propionyl-2,3-dihydro-1H-indol-6-yl)sulfonyl]propanoyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B2442385.png)
![methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2442386.png)
![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)
![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2442390.png)
![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2442391.png)

![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)
